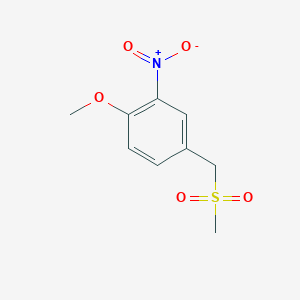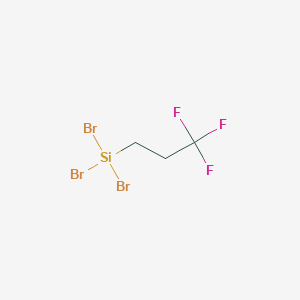
Tribromo(3,3,3-trifluoropropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribromo(3,3,3-trifluoropropyl)silane is a chemical compound with the molecular formula C3H4Br3F3Si It is a derivative of silane, where the silicon atom is bonded to three bromine atoms and one 3,3,3-trifluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribromo(3,3,3-trifluoropropyl)silane can be synthesized through the reaction of 3,3,3-trifluoropropylsilane with bromine under controlled conditions. The reaction typically involves the use of a solvent such as carbon tetrachloride or chloroform, and the process is carried out at low temperatures to prevent side reactions. The reaction can be represented as follows:
CF3CH2CH2SiH3+3Br2→CF3CH2CH2SiBr3+3HBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as platinum or palladium can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Tribromo(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3,3,3-trifluoropropylsilane.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrogen bromide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or alcohols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: This reaction occurs readily in the presence of moisture or water.
Major Products
Substitution: Products include 3,3,3-trifluoropropylsilanols, 3,3,3-trifluoropropylamines, and 3,3,3-trifluoropropylalkoxysilanes.
Reduction: The major product is 3,3,3-trifluoropropylsilane.
Hydrolysis: The products are silanols and hydrogen bromide.
Scientific Research Applications
Tribromo(3,3,3-trifluoropropyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used to modify surfaces of biological materials to enhance their properties, such as hydrophobicity or biocompatibility.
Industry: this compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tribromo(3,3,3-trifluoropropyl)silane involves its ability to undergo substitution and hydrolysis reactions. The bromine atoms can be replaced by various nucleophiles, allowing the compound to form bonds with different substrates. This property makes it useful in surface modification and as a coupling agent in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparison with Similar Compounds
Similar Compounds
Trichloro(3,3,3-trifluoropropyl)silane: Similar in structure but with chlorine atoms instead of bromine.
Trimethoxy(3,3,3-trifluoropropyl)silane: Contains methoxy groups instead of bromine atoms.
3,3,3-Trifluoropropyltrimethoxysilane: Another derivative with methoxy groups.
Uniqueness
Tribromo(3,3,3-trifluoropropyl)silane is unique due to the presence of bromine atoms, which makes it more reactive in substitution reactions compared to its chloro and methoxy counterparts. This increased reactivity allows for a broader range of chemical modifications and applications.
Properties
CAS No. |
921605-19-8 |
|---|---|
Molecular Formula |
C3H4Br3F3Si |
Molecular Weight |
364.86 g/mol |
IUPAC Name |
tribromo(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C3H4Br3F3Si/c4-10(5,6)2-1-3(7,8)9/h1-2H2 |
InChI Key |
MLZOPJVPCGTFGS-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si](Br)(Br)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B12630287.png)
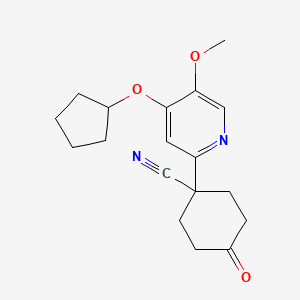
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12630290.png)
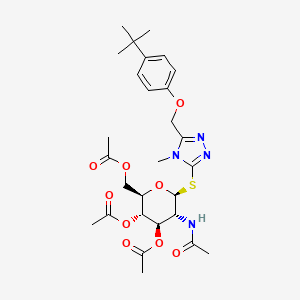
![1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12630306.png)
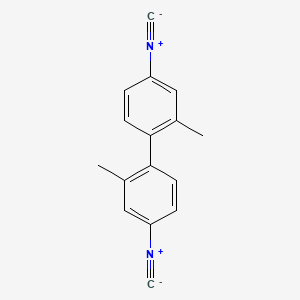
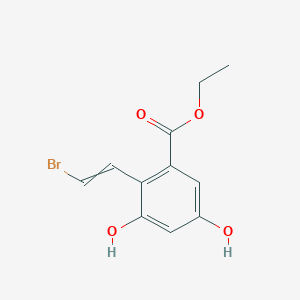
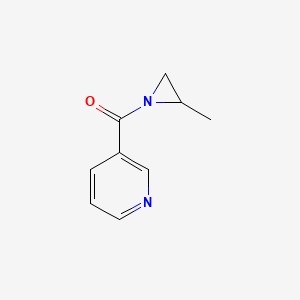

![N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B12630338.png)
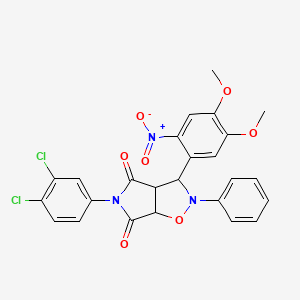

![1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-](/img/structure/B12630352.png)
